REACTION_CXSMILES
|
[O:1]=[C:2]1[C:10]2[C:5](=[CH:6][C:7]([O:13]CC#N)=[C:8]([Cl:12])[C:9]=2[Cl:11])[CH2:4][C:3]1([CH3:23])[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.[C:24]([OH:27])(=[O:26])[CH3:25].S(=O)(=O)(O)O>O>[O:1]=[C:2]1[C:10]2[C:5](=[CH:6][C:7]([O:13][CH2:25][C:24]([OH:27])=[O:26])=[C:8]([Cl:12])[C:9]=2[Cl:11])[CH2:4][C:3]1([CH3:23])[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1
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Name
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(1-oxo-2-methyl-2-phenyl-6,7-dichloro-5-indanyloxy)acetonitrile
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Quantity
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3 g
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Type
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reactant
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Smiles
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O=C1C(CC2=CC(=C(C(=C12)Cl)Cl)OCC#N)(C1=CC=CC=C1)C
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Name
|
|
Quantity
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20 mL
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Type
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reactant
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Smiles
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C(C)(=O)O
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Name
|
|
Quantity
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5 mL
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Type
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reactant
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Smiles
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S(O)(O)(=O)=O
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Name
|
|
Quantity
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5 mL
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Type
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solvent
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Smiles
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O
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Name
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ice water
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Quantity
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100 mL
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Type
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reactant
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Smiles
|
|
Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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is refluxed for 2 hours
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Duration
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2 h
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Type
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CUSTOM
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Details
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affording 2.5 g
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Type
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CUSTOM
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Details
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of (1-oxo-2-methyl-2-phenyl-6,7-dichloro-5-indanyloxy)acetic acid which melts at 168°-169° C. after recrystallization from acetic acid
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Name
|
|
Type
|
|
Smiles
|
O=C1C(CC2=CC(=C(C(=C12)Cl)Cl)OCC(=O)O)(C1=CC=CC=C1)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |